Structural Differentiation: Trifunctionalized Pyridine Scaffold with Ortho-Amino-Chloro Substitution Pattern
2-Amino-3-chloropyridine-4-thiol possesses three distinct functional groups on a single pyridine ring: an amino group at position 2, a chloro group at position 3, and a thiol/thione group at position 4. This trifunctionalization pattern is not present in simpler comparators such as 3-chloropyridine-4-thiol (CAS 1247828-52-9, C5H4ClNS, MW 145.61), which lacks the amino group, or 2-aminopyridine-4-thiol (CAS 683738-44-5), which lacks the chloro substituent [1]. The ortho-relationship between the amino and chloro groups in the target compound creates a distinctive electronic environment that influences the reactivity of both the amino and thiol functionalities. The computed XLogP3-AA value of 1.1 and topological polar surface area of 70.1 Ų [1] reflect this unique substitution pattern, which differs from the physicochemical profiles of the simpler analogs.
| Evidence Dimension | Functional group substitution pattern |
|---|---|
| Target Compound Data | Amino (C2), Chloro (C3), Thiol/Thione (C4); MW = 160.63; MF = C5H5ClN2S |
| Comparator Or Baseline | 3-Chloropyridine-4-thiol: Chloro (C3), Thiol (C4), no amino; MW = 145.61; MF = C5H4ClNS. 2-Aminopyridine-4-thiol: Amino (C2), Thiol (C4), no chloro; MW ~126.18; MF = C5H6N2S |
| Quantified Difference | Presence of amino group (+1 nitrogen; MW increase of ~15 Da vs 3-chloro analog); Presence of chloro group (+1 chlorine; MW increase of ~34.4 Da vs 2-amino analog) |
| Conditions | Structural comparison based on molecular formulas and CAS registry data |
Why This Matters
The simultaneous presence of amino, chloro, and thiol functional groups on a single pyridine scaffold provides three orthogonal synthetic handles not available in simpler analogs, enabling more complex molecular architectures without the need for multi-step protection/deprotection sequences.
- [1] PubChem. Compound Summary: 2-Amino-3-chloropyridine-4-thiol. PubChem CID 124139728. View Source
